molecular formula C6H10O5 B8003021 Isosaccharino-1,4-lactone CAS No. 20261-94-3

Isosaccharino-1,4-lactone

Cat. No.: B8003021
CAS No.: 20261-94-3
M. Wt: 162.14 g/mol
InChI Key: KMUZIMNQBZNRHZ-NJGYIYPDSA-N
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Description

Isosaccharino-1,4-lactone is a lactone derivative of isosaccharinic acid. It is a cyclic ester formed from the intramolecular esterification of isosaccharinic acid. This compound is of significant interest due to its role in the degradation of cellulose under alkaline conditions, which is relevant in various industrial and environmental contexts.

Preparation Methods

Synthetic Routes and Reaction Conditions: Isosaccharino-1,4-lactone can be synthesized from isosaccharinic acid through an intramolecular esterification process. The reaction typically involves the use of acidic or basic catalysts to facilitate the cyclization of the isosaccharinic acid molecule. The equilibrium between isosaccharinic acid and this compound is pH-dependent, with the lactone form being favored at lower pH levels .

Industrial Production Methods: In industrial settings, the production of this compound often involves the alkaline degradation of cellulose. This process generates isosaccharinic acid, which can then be converted to its lactone form under controlled pH conditions. The use of ion chromatography and other analytical techniques is common to monitor and optimize the production process .

Chemical Reactions Analysis

Types of Reactions: Isosaccharino-1,4-lactone undergoes various chemical reactions, including:

    Hydrolysis: The lactone ring can be hydrolyzed back to isosaccharinic acid under acidic or basic conditions.

    Oxidation: It can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can yield various reduced forms of the compound.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Major Products Formed:

    Hydrolysis: Isosaccharinic acid.

    Oxidation: Various oxidized derivatives, depending on the specific conditions.

    Reduction: Reduced forms of this compound.

Scientific Research Applications

Isosaccharino-1,4-lactone has several applications in scientific research:

Mechanism of Action

The mechanism by which isosaccharino-1,4-lactone exerts its effects involves its ability to form complexes with metal ions. This property is particularly relevant in the context of nuclear waste management, where it can affect the solubility and mobility of radioactive elements. The molecular targets and pathways involved include the interaction with metal ions and the subsequent impact on their chemical behavior .

Comparison with Similar Compounds

    Isosaccharinic Acid: The precursor to isosaccharino-1,4-lactone, with similar complexing properties but different structural characteristics.

    Gluconic Acid: Another sugar acid with complexing abilities, but with a different chemical structure and reactivity.

    Lactones: Other lactone compounds, such as gamma-butyrolactone, which share the cyclic ester structure but differ in their chemical properties and applications.

Uniqueness: this compound is unique due to its specific formation from isosaccharinic acid and its role in the degradation of cellulose under alkaline conditions. Its ability to form strong complexes with metal ions sets it apart from other similar compounds, making it particularly valuable in environmental and industrial applications .

Properties

IUPAC Name

(3S,5S)-3-hydroxy-3,5-bis(hydroxymethyl)oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O5/c7-2-4-1-6(10,3-8)5(9)11-4/h4,7-8,10H,1-3H2/t4-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMUZIMNQBZNRHZ-NJGYIYPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)C1(CO)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](OC(=O)[C@]1(CO)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40224708
Record name Isosaccharino-1,4-lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40224708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20261-94-3, 7397-89-9
Record name erythro-Pentonic acid, 3-deoxy-2-C-(hydroxymethyl)-, γ-lactone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20261-94-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isosaccharino-1,4-lactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007397899
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isosaccharino-1,4-lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40224708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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